2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a pyridin-3-yl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives followed by cyclization and functional group transformations. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the pyridine and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxamide
Uniqueness
2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the carboxylic acid functionality provides distinct properties compared to its analogs.
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-cyclopropyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c17-13(18)10-7-15-12(8-3-4-8)16-11(10)9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,17,18) |
InChI Key |
YBKONHGPFYPXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.